Structural Divergence: [1,1'-Biphenyl]-4,4'-dicarboximidamide vs. BPH-1358 in DNA Binding and Enzyme Inhibition
The target compound, [1,1'-Biphenyl]-4,4'-dicarboximidamide, serves as the unsubstituted core scaffold for a class of compounds that includes the potent derivative BPH-1358. Data for BPH-1358 demonstrates the potential of the scaffold but cannot be attributed to the parent compound. BPH-1358 exhibits an EC50 of 7.7 nM against bloodstream-form *T. brucei* parasites, which is equipotent to pentamidine (EC50 = 5 nM) [1]. Crucially, BPH-1358 demonstrates a vastly superior selectivity index (>13,000) compared to pentamidine (<80), based on its lack of cytotoxicity (CC50 > 100 µM) against human cell lines [1]. This high potency and selectivity are driven by the added substituents on BPH-1358, which enable multi-target inhibition, including the enzymes UPPS and FPPS [2]. The parent compound, lacking these groups, does not exhibit this enzyme inhibition profile.
| Evidence Dimension | Antiparasitic Activity and Selectivity (Data for Derivative BPH-1358) |
|---|---|
| Target Compound Data | Not applicable; quantitative data for the target compound is unavailable in the literature. The data below pertains to its derivative, BPH-1358. |
| Comparator Or Baseline | BPH-1358 (derivative): T. brucei EC50 = 0.0077 µM (7.7 nM); HEK293T CC50 > 100 µM; Selectivity Index > 13,000. Pentamidine: T. brucei EC50 = 0.0055 µM (5.5 nM); HEK293T CC50 < 0.4 µM; Selectivity Index < 80. |
| Quantified Difference | The structural difference between the target scaffold and BPH-1358 results in a complete gain of function. The difference in selectivity index is >160-fold. |
| Conditions | *T. brucei* bloodstream form assay; HEK293T and HepG2 human cell lines for cytotoxicity. Data from Yang et al., 2015 [1]. |
Why This Matters
This comparison highlights the critical role of substituent groups in determining biological function and underscores why the unsubstituted parent compound must be used for fundamental SAR studies, not its potent derivative.
- [1] Yang, G., et al. (2015). In Vitro and In Vivo Activity of Multi-Target Inhibitors Against Trypanosoma brucei. ACS Infectious Diseases, 1(8), 388–398. View Source
- [2] Zhu, W., et al. (2015). Antibacterial drug leads: DNA and enzyme multitargeting. Journal of Medicinal Chemistry, 58(3), 1215-1227. View Source
